LEI-401

Description

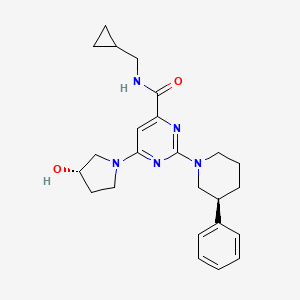

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHJYPQZBBHOCC-UXHICEINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=NC(=CC(=N2)N3CC[C@@H](C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LEI-401: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEI-401 is a pioneering, selective, and central nervous system (CNS)-active inhibitor of the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) enzyme.[1][2][3] This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (AEA).[1][4] By potently inhibiting NAPE-PLD, this compound effectively reduces the levels of anandamide and other NAEs in the brain.[1][2] This modulation of the endocannabinoid system has been shown to impact emotional behavior, neuroendocrine function, and fear-related memory processing in preclinical models.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of NAPE-PLD

The primary mechanism of action of this compound is the direct inhibition of the NAPE-PLD enzyme. This enzyme is a key component of the endocannabinoid system, responsible for catalyzing the final step in the biosynthesis of anandamide and other NAEs from their N-acyl-phosphatidylethanolamine (NAPE) precursors.

Signaling Pathway

This compound's inhibitory action on NAPE-PLD disrupts the "on-demand" synthesis of anandamide. This leads to a reduction in the basal tone of anandamide signaling, which primarily interacts with the cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor highly expressed in the CNS.[1][5] The reduction in CB1 receptor activation by anandamide mimics the effects of a CB1 receptor antagonist.[1][2]

Pharmacological and Physicochemical Properties

This compound has been characterized as a potent and brain-penetrant inhibitor of NAPE-PLD with favorable drug-like properties.

Quantitative Data Summary

| Parameter | Value | Reference |

| In Vitro Potency | ||

| hNAPE-PLD IC₅₀ | 27 nM | [3] |

| hNAPE-PLD Kᵢ | 0.027 µM (27 nM) | [1][6] |

| NAPE-PLD Labeling IC₅₀ (HEK293T cells) | 0.86 µM | [3] |

| Physicochemical Properties | ||

| Molecular Weight | 422 Da | [1] |

| logD | 3.3 | [1] |

| Topological Polar Surface Area | 80.5 Ų | [1] |

| Aqueous Solubility | 1.7 mg/L | [1] |

| PAMPA P_eff | 0.37 nm/s | [1] |

| Pharmacokinetics in Mice | ||

| Oral (10 mg/kg) | ||

| t₁/₂ | 2.5 hours | [3] |

| Cₘₐₓ | 1370 ng/mL | [3] |

| tₘₐₓ | 2 hours | [3] |

| AUCₗₐₛₜ | 6760 hng/mL | [3] |

| Bioavailability (F) | 25% | [3] |

| Intraperitoneal (30 mg/kg) | ||

| Cₘₐₓ | 10300 ng/mL | [3] |

| tₘₐₓ | 1 hour | [3] |

| AUCₗₐₛₜ | 38600 hng/mL | [3] |

| Bioavailability (F) | 48% | [3] |

In Vivo Effects in the Central Nervous System

Preclinical studies in mice have demonstrated that this compound's inhibition of NAPE-PLD and subsequent reduction of brain anandamide levels lead to distinct behavioral and neuroendocrine effects.

-

Reduction of Brain NAE Levels : Administration of this compound to wild-type mice significantly reduces the levels of a broad range of NAEs, including anandamide, in the brain. This effect is absent in NAPE-PLD knockout mice, confirming the compound's specific on-target activity.[1][2]

-

Activation of the Hypothalamus-Pituitary-Adrenal (HPA) Axis : this compound treatment leads to an activation of the HPA axis, a key neuroendocrine system involved in the stress response.[1][2][3] This is consistent with the known role of endocannabinoids in regulating HPA axis activity.

-

Impairment of Fear Extinction : In behavioral paradigms, this compound has been shown to impair the extinction of aversive memories.[1][2][3] This effect mimics that of CB1 receptor antagonists and suggests that an endogenous anandamide tone is necessary for the normal processing of fear-related memories.[1][2]

-

Reversal of Effects by FAAH Inhibition : The behavioral effects of this compound, such as impaired fear extinction, can be reversed by the co-administration of a fatty acid amide hydrolase (FAAH) inhibitor.[1][2] FAAH is the primary enzyme responsible for the degradation of anandamide. Its inhibition leads to an increase in anandamide levels, thereby counteracting the effects of this compound.

Experimental Protocols

The following sections outline the methodologies for the key experiments cited in the characterization of this compound.

NAPE-PLD Enzyme Activity Assay

This assay is used to determine the potency of this compound in inhibiting NAPE-PLD activity.

-

Principle : The assay measures the formation of an N-acylethanolamine product from a synthetic N-acyl-phosphatidylethanolamine substrate by the NAPE-PLD enzyme.

-

Methodology :

-

Brain lysates from wild-type mice are used as the source of the NAPE-PLD enzyme.

-

A synthetic C17:0-NAPE is used as the substrate.

-

The enzyme, substrate, and varying concentrations of this compound are incubated together.

-

The reaction is stopped, and the lipids are extracted.

-

The formation of the product, C17:0-NAE, is quantified using a liquid chromatography-mass spectrometry (LC-MS)-based method.[1]

-

Dose-response curves are generated to calculate the IC₅₀ or Kᵢ value of this compound.

-

In Vivo NAE Level Measurement in Brain Tissue

This protocol is used to assess the in vivo efficacy of this compound in reducing NAE levels in the brain.

-

Principle : To measure the levels of various NAEs in the brains of mice following the administration of this compound.

-

Methodology :

-

Wild-type and NAPE-PLD knockout mice are administered this compound (e.g., 30 mg/kg, i.p.) or a vehicle control.[6]

-

After a specific time point (e.g., 120 minutes), the mice are euthanized, and their brains are rapidly harvested.[6]

-

Brain tissue is homogenized, and lipids are extracted.

-

Targeted lipidomics is performed using LC-MS to quantify the levels of anandamide and other NAEs.

-

The NAE levels in the this compound-treated group are compared to those in the vehicle-treated group for both wild-type and knockout mice.

-

Fear Extinction Behavioral Assay

This assay evaluates the effect of this compound on fear memory processing.

-

Principle : The test measures the ability of a mouse to suppress a learned fear response (freezing) when the conditioned stimulus (e.g., a tone) is repeatedly presented without the aversive unconditioned stimulus (e.g., a foot shock).

-

Methodology :

-

Fear Conditioning : Mice are placed in a chamber and presented with a neutral stimulus (e.g., an auditory tone) paired with an aversive stimulus (e.g., a mild foot shock).

-

Drug Administration : Prior to the extinction training, mice are administered this compound (e.g., 30 mg/kg, i.p.) or a vehicle.[3]

-

Extinction Training : On a subsequent day, the mice are placed in a different context and repeatedly exposed to the conditioned stimulus (the tone) without the aversive stimulus.

-

Data Analysis : The duration of freezing behavior is recorded and quantified. Impaired fear extinction is observed as a sustained high level of freezing in the this compound-treated group compared to a gradual reduction in freezing in the vehicle group.[3]

-

Conclusion

This compound is a well-characterized and highly selective inhibitor of NAPE-PLD that serves as a critical tool for investigating the role of the endocannabinoid system in the CNS. Its ability to reduce brain anandamide levels in a targeted manner has provided valuable insights into the endogenous NAE tone that governs emotional behavior and stress responses. The data summarized herein underscore the potential of targeting NAE biosynthesis as a therapeutic strategy for CNS disorders.

References

- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Endocannabinoid system - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

What is the role of NAPE-PLD in anandamide biosynthesis

An In-Depth Technical Guide on the Role of NAPE-PLD in Anandamide Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anandamide (N-arachidonoylethanolamine, AEA) is a pivotal endocannabinoid neurotransmitter that modulates a vast array of physiological processes. Its synthesis is a tightly regulated process critical for maintaining signaling homeostasis within the endocannabinoid system. A primary and extensively studied pathway for anandamide biosynthesis involves the enzymatic activity of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This technical guide provides a comprehensive overview of the role of NAPE-PLD, detailing its enzymatic function, structure, regulation, and the broader context of its involvement alongside alternative biosynthetic pathways. This document synthesizes quantitative data, outlines key experimental methodologies, and presents signaling pathways and workflows through structured diagrams to serve as a detailed resource for professionals in the field.

Introduction: The Endocannabinoid System and Anandamide

The endocannabinoid system (ECS) is a widespread neuromodulatory network that plays a crucial role in regulating cognitive and physiological processes. The system's main components include cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids, and the enzymes responsible for their synthesis and degradation. Anandamide (AEA) was the first identified endogenous cannabinoid, a lipid transmitter synthesized "on-demand" from membrane phospholipid precursors. It is involved in regulating mood, memory, appetite, pain perception, and sleep. The primary enzyme responsible for AEA degradation is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine. Understanding the biosynthetic pathways of anandamide is paramount for developing therapeutic strategies targeting the ECS.

The Canonical Pathway: NAPE-PLD-Mediated Anandamide Synthesis

The principal biosynthetic route for anandamide is a two-step process initiated within the cell membrane.

-

Formation of N-acylphosphatidylethanolamine (NAPE): The process begins with the transfer of an acyl group, such as arachidonic acid, from the sn-1 position of a glycerophospholipid (like phosphatidylcholine) to the primary amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT) to form the precursor molecule, N-arachidonoyl-phosphatidylethanolamine (a specific type of NAPE).

-

Hydrolysis of NAPE by NAPE-PLD: NAPE-PLD then catalyzes the hydrolysis of the terminal phosphodiester bond of NAPE, releasing anandamide and phosphatidic acid as products.

Caption: Canonical two-step biosynthesis of anandamide via NAPE-PLD.

Molecular and Functional Characteristics of NAPE-PLD

Enzyme Structure and Class

NAPE-PLD is a membrane-associated enzyme belonging to the metallo-β-lactamase superfamily. The crystal structure of human NAPE-PLD reveals that it forms a homodimer. This dimeric structure is partially separated by an internal channel approximately 9 Å wide and is uniquely adapted for association with phospholipids.

Key structural features include:

-

Active Site: A binuclear zinc (Zn²⁺) center is located in the active site, which is essential for catalysis. This zinc center orchestrates the hydrolysis of the NAPE substrate.

-

Hydrophobic Cavity: A hydrophobic cavity provides an entryway for the lipid substrate (NAPE) from the membrane bilayer into the active site. This structure allows the enzyme to accommodate NAPEs with various N-acyl chains.

-

Lipid-Binding Surface: The enzyme possesses an extended lipid-binding surface that facilitates its association with the cell membrane.

Enzymatic Activity and Substrate Specificity

NAPE-PLD specifically catalyzes the hydrolysis of the phosphodiester bond in NAPE to produce N-acylethanolamines (NAEs) and phosphatidic acid. The enzyme demonstrates broad substrate specificity, recognizing various NAPE molecules regardless of the length or degree of saturation of their N-acyl substituents. This allows NAPE-PLD to generate a family of bioactive lipid amides, including:

-

Anandamide (AEA): A polyunsaturated NAE.

-

Oleoylethanolamide (OEA): A monounsaturated NAE involved in satiety.

-

Palmitoylethanolamide (PEA): A saturated NAE with anti-inflammatory properties.

Regulation of NAPE-PLD Activity

The activity of NAPE-PLD is not primarily regulated by transcriptional upregulation but rather through allosteric modulation. A significant regulatory mechanism involves bile acids.

-

Activation by Bile Acids: Certain bile acids, such as deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), bind with high affinity to selective pockets within the enzyme's hydrophobic cavity. This binding enhances the assembly of the NAPE-PLD dimer and stabilizes an active conformation, thereby enabling catalysis. In the presence of DCA, NAPE-PLD catalyzes the hydrolysis of the anandamide precursor N-arachidonoyl-PE approximately seven times faster than that of N-palmitoyl-PE.

-

Inhibition by Bile Acids: In contrast, the monohydroxy bile acid, lithocholic acid (LCA), acts as a reversible inhibitor of NAPE-PLD.

This regulatory cross-talk between bile acid signaling and endocannabinoid biosynthesis is particularly relevant in tissues like the gut and brain, where both signaling systems are active.

Data Presentation: NAPE-PLD Kinetics and In Vivo Impact

Table 1: Kinetic Parameters of Recombinant NAPE-PLD for Various NAPE Substrates

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Generated NAE | Reference |

| N-arachidonoyl-PE | 2.8 | 73.2 | Anandamide (AEA) | |

| N-palmitoyl-PE | ~9.0 | N/A | Palmitoylethanolamide (PEA) | |

| N-oleoyl-PE | N/A | N/A | Oleoylethanolamide (OEA) | N/A |

| N-stearoyl-PE | N/A | N/A | Stearoylethanolamide (SEA) | N/A |

Note: Data availability for Vmax of all substrates is limited in the cited literature. The Km values suggest a similar affinity for both saturated and polyunsaturated NAPE substrates.

Table 2: Brain Anandamide Levels in NAPE-PLD Knockout (KO) Mice vs. Wild-Type (WT)

| Mouse Model / Study | Brain Region | Anandamide Level Change in KO vs. WT | Key Finding | Reference |

| Leung et al., 2006 | Whole Brain | No significant reduction | Suggests existence of alternative biosynthetic pathways. | |

| Tsuboi et al., 2011 | Whole Brain | ~50% reduction | Indicates NAPE-PLD is a major, but not exclusive, source of AEA. | N/A |

| Cravatt Lab KO Line | Whole Brain | No significant difference | Saturated and monounsaturated NAEs were reduced, but not polyunsaturated AEA. | N/A |

| Luquet Lab KO Line | Multiple Regions | Significant reduction | Supports a primary role for NAPE-PLD in AEA synthesis. | N/A |

The conflicting results from different NAPE-PLD knockout mouse lines highlight the complexity of anandamide biosynthesis, suggesting that compensatory pathways can be upregulated when NAPE-PLD is absent.

Alternative Anandamide Biosynthesis Pathways

The discovery that anandamide levels are not completely abolished in NAPE-PLD knockout mice led to the identification of several alternative, NAPE-PLD-independent pathways. These routes ensure the continued production of anandamide, particularly under specific physiological conditions.

The PLC/Phosphatase Pathway

This pathway involves two sequential enzymatic steps starting from the same NAPE precursor:

-

NAPE is hydrolyzed by a Phospholipase C (PLC) to generate phosphoanandamide (pAEA) .

-

pAEA is then dephosphorylated by specific phosphatases, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22) and SHIP1, to yield anandamide.

This pathway is particularly significant in macrophages, where it is responsible for the endotoxin (LPS)-induced synthesis of anandamide. It is considered a more rapid, "on-demand" signaling route compared to the canonical NAPE-PLD pathway.

The α,β-Hydrolase 4 (Abhd4) Pathway

Another parallel pathway involves the sequential deacylation of NAPE by α,β-hydrolase 4 (Abhd4) followed by the cleavage of the resulting glycerophospho-N-arachidonoylethanolamine by a phosphodiesterase (GDE1) to yield anandamide. In brain homogenates from NAPE-PLD⁻/⁻ mice, this pathway appears to be dominant during longer incubation periods.

FAAH-Mediated Synthesis (Reverse Reaction)

The primary catabolic enzyme for anandamide, Fatty Acid Amide Hydrolase (FAAH), can catalyze the reverse reaction—the condensation of arachidonic acid and ethanolamine to form anandamide. However, this reaction is generally considered less significant under normal physiological conditions due to the high substrate concentrations required.

Caption: Major biosynthetic pathways of anandamide from the NAPE precursor.

Experimental Protocols

Protocol: NAPE-PLD Activity Assay using Fluorescent Substrate

This protocol describes a high-throughput compatible assay using a fluorescence-quenched NAPE analog (e.g., PED6) and membrane fractions from cells overexpressing NAPE-PLD.

Materials:

-

HEK293T cells

-

Plasmid DNA encoding human NAPE-PLD

-

Transfection reagent (e.g., PEI)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.005% Triton X-100, pH 7.4

-

Fluorescent Substrate: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE or similar, e.g., PED6)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader (Excitation/Emission ~460/515 nm)

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM with 10% FBS.

-

Transfect cells with the NAPE-PLD expression plasmid using a suitable reagent. As a control, transfect a separate batch of cells with an empty vector.

-

Allow protein expression for 48-72 hours.

-

-

Membrane Preparation:

-

Harvest cells by scraping into ice-cold PBS.

-

Pellet cells by centrifugation (500 x g, 5 min, 4°C).

-

Resuspend the pellet in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and incubate on ice for 20 min.

-

Homogenize the cells using a Dounce homogenizer or by sonication.

-

Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in Assay Buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Enzyme Activity Assay:

-

Dilute the membrane preparation (e.g., 5-10 µg of protein per well) in Assay Buffer in the wells of a 96-well plate.

-

To test inhibitors, pre-incubate the membrane fraction with the compound for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the fluorescent NAPE substrate to a final concentration of 10-20 µM.

-

Immediately measure fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Subtract the rate observed in the empty-vector control membranes to determine NAPE-PLD-specific activity.

-

For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine IC₅₀ values.

-

Caption: Workflow for a fluorescence-based NAPE-PLD activity assay.

Protocol: Quantification of Anandamide in Brain Tissue by LC-MS/MS

Materials:

-

Brain tissue samples

-

Internal Standard (IS): Anandamide-d8 or similar deuterated analog

-

Extraction Solvent: Acetonitrile or 2:1:1 Chloroform:Methanol:Tris Buffer

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

Methodology:

-

Sample Preparation and Homogenization:

-

Weigh a frozen brain tissue sample (~50 mg).

-

Add a known amount of the internal standard (e.g., 100 pmol of Anandamide-d8).

-

Add 1 mL of ice-cold extraction solvent.

-

Homogenize the tissue thoroughly using a bead beater or probe sonicator.

-

-

Lipid Extraction:

-

Vortex the homogenate and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the lipid extract.

-

-

Sample Clean-up (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge with a low-organic solvent (e.g., 20% methanol in water) to remove salts and polar contaminants.

-

Elute anandamide and other lipids with a high-organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 Methanol:Water).

-

Inject a portion of the sample (e.g., 10 µL) onto the LC-MS/MS system.

-

Chromatography: Separate lipids using a C18 column with a gradient elution, for example, from 50% Mobile Phase B (e.g., Acetonitrile with 0.1% formic acid) to 95% B over 10 minutes. Mobile Phase A would be Water with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transition for anandamide (e.g., m/z 348.3 → 62.1).

-

Simultaneously monitor the transition for the internal standard (e.g., Anandamide-d8, m/z 356.3 → 62.1).

-

-

-

Quantification:

-

Integrate the peak areas for both the endogenous anandamide and the internal standard.

-

Calculate the ratio of the anandamide peak area to the internal standard peak area.

-

Determine the absolute concentration of anandamide by comparing this ratio to a standard curve generated with known amounts of anandamide and the internal standard.

-

Conclusion

NAPE-PLD is a key enzyme in the biosynthesis of anandamide and other bioactive N-acylethanolamines. Its unique structure as a dimeric, membrane-associated metallo-β-lactamase and its allosteric regulation by bile acids underscore a sophisticated mechanism for controlling lipid signaling. While it is a central player in the canonical biosynthetic pathway, the existence of multiple, redundant pathways—including the PLC/phosphatase and Abhd4 routes—reveals a robust and context-dependent system for maintaining anandamide homeostasis. The discrepancies observed in NAPE-PLD knockout models emphasize that the relative contribution of each pathway can vary by tissue, developmental stage, and physiological state. For researchers and drug development professionals, a comprehensive understanding of this entire network, rather than a singular focus on NAPE-PLD, is essential for effectively modulating the endocannabinoid system for therapeutic benefit. Future research, aided by the development of specific inhibitors for each biosynthetic enzyme, will be critical in dissecting the precise contribution of each pathway to anandamide signaling in health and disease.

LEI-401: A Chemical Probe for the Investigation of N-Acylethanolamine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylethanolamines (NAEs) are a class of bioactive lipids, including the endocannabinoid anandamide, that are implicated in a wide array of physiological processes. The study of their biosynthesis is crucial for understanding their roles in health and disease. LEI-401 has emerged as a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of NAEs. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows, to serve as a guide for researchers utilizing this chemical probe.

Introduction to N-Acylethanolamines and their Biosynthesis

N-acylethanolamines (NAEs) are a family of lipid signaling molecules that include N-arachidonoylethanolamine (anandamide), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA).[1][2] These molecules are involved in diverse physiological processes such as pain, inflammation, appetite, and mood.[1][2] The biosynthesis of NAEs is a critical regulatory step in controlling their signaling. One of the primary pathways for NAE production involves the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) by the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[1][3]

This compound: A Selective NAPE-PLD Inhibitor

This compound is a first-in-class, potent, selective, and central nervous system (CNS)-active inhibitor of NAPE-PLD.[4][5] It was identified through high-throughput screening and subsequent medicinal chemistry efforts.[1][6] By inhibiting NAPE-PLD, this compound serves as a valuable chemical probe to investigate the role of this specific NAE biosynthetic pathway in various physiological and pathological contexts.[1]

Mechanism of Action

This compound acts by directly inhibiting the enzymatic activity of NAPE-PLD, thereby blocking the conversion of NAPEs to NAEs.[1] This leads to a reduction in the levels of various NAE species, including anandamide.[1][6][7] Studies have shown that the effects of this compound are dependent on the presence of NAPE-PLD, as the compound does not reduce NAE levels in NAPE-PLD knockout models.[1][6][7][8]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Assay System | Reference |

| Ki (NAPE-PLD) | 0.027 µM (95% CI: 0.021–0.033 µM) | Human | In vitro activity assay | [1][9] |

| IC50 (NAPE-PLD) | 27 nM | Not Specified | Not Specified | [4] |

| IC50 (NAPE-PLD labeling) | 0.86 µM (95% CI: 0.60–1.2 µM) | Human | hNAPE-PLD-transfected HEK293T cells | [1] |

| Cannabinoid Receptor 1 (CB1) Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |

| Cannabinoid Receptor 2 (CB2) Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |

| FAAH Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |

| MAGL Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |

| ABHD6 Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |

| DAGLα/β Inhibition | No inhibition at 10 µM | Not Specified | Not Specified | [1] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Dose | Cmax | Tmax | AUClast | Bioavailability (F) | Reference |

| Intravenous (i.v.) | 1 mg/kg | - | - | - | - | [6] |

| Oral (p.o.) | 10 mg/kg | 1370 ng/mL | 2 hours | 6760 hng/mL | 25% | [4] |

| Intraperitoneal (i.p.) | 30 mg/kg | 10300 ng/mL | 1 hour | 38600 hng/mL | 48% | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro NAPE-PLD Inhibition Assay

This protocol is based on methods used to characterize NAPE-PLD inhibitors.

Objective: To determine the in vitro potency of this compound in inhibiting NAPE-PLD activity.

Materials:

-

Recombinant human NAPE-PLD enzyme

-

NAPE substrate (e.g., N-arachidonoyl-phosphatidylethanolamine)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Plate reader capable of detecting the product of NAPE hydrolysis (e.g., LC-MS or a fluorescently labeled substrate)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant NAPE-PLD enzyme to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the NAPE substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a quenching solution or by placing on ice).

-

Quantify the amount of product formed using a suitable detection method (e.g., LC-MS to measure anandamide).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 or Ki value by fitting the data to a dose-response curve using appropriate software.

Cellular NAE Level Measurement

This protocol describes how to assess the effect of this compound on NAE levels in a cellular context.

Objective: To measure the reduction of endogenous NAE levels in cultured cells upon treatment with this compound.

Materials:

-

Neuroblastoma cells (e.g., Neuro-2a) or other relevant cell line

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Vehicle (DMSO)

-

Phosphate-buffered saline (PBS)

-

Organic solvent for lipid extraction (e.g., chloroform:methanol mixture)

-

Internal standards for NAEs (e.g., deuterated anandamide)

-

LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency in multi-well plates.

-

Treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 2 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells and extract the lipids using an appropriate organic solvent mixture containing internal standards.

-

Centrifuge to pellet cellular debris and collect the lipid-containing supernatant.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

-

Quantify the levels of different NAE species by comparing their peak areas to those of the internal standards.

-

Analyze the data to determine the dose-dependent effect of this compound on NAE levels.

In Vivo Assessment of Brain NAE Levels

This protocol outlines the procedure for measuring the effect of systemically administered this compound on brain NAE levels in mice.

Objective: To determine the in vivo efficacy of this compound in reducing NAE levels in the brain.

Materials:

-

Mice (e.g., C57BL/6J)

-

This compound formulation for in vivo administration (e.g., dissolved in a suitable vehicle)

-

Vehicle control

-

Surgical tools for brain dissection

-

Liquid nitrogen

-

Homogenizer

-

Lipid extraction solvents and internal standards

-

LC-MS/MS system

Procedure:

-

Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).

-

At a predetermined time point after administration, euthanize the mice.

-

Rapidly dissect the brain and flash-freeze it in liquid nitrogen to halt enzymatic activity.

-

Store the brain tissue at -80°C until analysis.

-

Homogenize the brain tissue in an appropriate buffer.

-

Perform lipid extraction on the brain homogenate as described in the cellular protocol.

-

Quantify NAE levels using LC-MS/MS.

-

Compare the NAE levels in the brains of this compound-treated mice to those of vehicle-treated mice to assess the in vivo inhibitory effect.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and NAE signaling.

Caption: N-Acylethanolamine (NAE) signaling pathway showing biosynthesis via NAPE-PLD, downstream receptor activation, and degradation by FAAH. This compound inhibits NAPE-PLD.

Caption: A typical experimental workflow for utilizing this compound to investigate the role of NAPE-PLD in a biological process.

Caption: The logical relationship demonstrating how this compound, as a chemical probe, links the inhibition of NAPE-PLD to a measurable biological outcome through the reduction of NAEs.

Conclusion

This compound is a powerful and selective chemical probe for studying the biosynthesis of N-acylethanolamines via the NAPE-PLD pathway. Its well-characterized in vitro and in vivo properties, combined with the detailed experimental protocols provided in this guide, make it an invaluable tool for researchers in neuroscience, pharmacology, and drug discovery. The use of this compound will continue to facilitate a deeper understanding of the physiological and pathological roles of the NAE signaling system.

References

- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition of synaptic transmission by anandamide precursor 20:4-NAPE is mediated by TRPV1 receptors under inflammatory conditions [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

LEI-401: A Technical Guide to its Effects on Endocannabinoid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LEI-401, a first-in-class, potent, and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (AEA). By inhibiting NAPE-PLD, this compound serves as a critical tool for elucidating the role of this specific biosynthetic pathway in the broader context of the endocannabinoid system (ECS). This document details the mechanism of action of this compound, presents its quantitative pharmacological profile, outlines the experimental protocols used for its characterization, and describes its effects on endocannabinoid signaling and associated behaviors.

Introduction: The Endocannabinoid System and NAE Biosynthesis

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes. The primary bioactive lipids of the ECS are N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of AEA are terminated through enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH).

The biosynthesis of AEA and other NAEs is a multi-step process. The canonical pathway involves the conversion of phosphatidylethanolamine (PE) to N-acyl-phosphatidylethanolamine (NAPE) by N-acyltransferases. Subsequently, NAPE-PLD hydrolyzes NAPE to produce NAEs and phosphatidic acid.[1][2] this compound is a novel chemical probe designed to specifically inhibit this final step, thereby reducing the "on-demand" synthesis of anandamide and other NAEs.

Mechanism of Action of this compound

This compound is a central nervous system (CNS)-active small molecule that selectively inhibits the activity of NAPE-PLD.[3][4] By blocking this enzyme, this compound reduces the production of a range of NAEs, most notably anandamide. This reduction in the basal "endocannabinoid tone" allows for the investigation of the physiological roles of NAPE-PLD-derived endocannabinoids. The consequence of this inhibition is a downstream functional effect that often mimics the antagonism of the cannabinoid CB1 receptor, as the levels of its endogenous agonist, anandamide, are diminished.[1][3]

Figure 1: this compound inhibits NAPE-PLD, blocking the synthesis of Anandamide (AEA).

Quantitative Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo experiments. The data are summarized in the tables below.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Species/System | Value | Reference |

| Ki | Human NAPE-PLD | 0.027 µM (27 nM) | [5] |

| IC50 | hNAPE-PLD (Enzymatic) | 27 nM | [6] |

| IC50 | NAPE-PLD Target Engagement (HEK293T cells) | 0.86 µM | [6] |

Table 2: In Vivo Effects of this compound on Brain NAE Levels in Mice

| Compound | Dose (i.p.) | Time Point | Change in Brain Anandamide (AEA) | Reference |

| This compound | 30 mg/kg | 2 hours | Significant reduction | [3] |

| This compound | 30 mg/kg | 4 hours | Returned to vehicle level | [3] |

Note: this compound was shown to reduce a broad range of NAEs in Neuro-2a cells in a NAPE-PLD-dependent manner. This effect was absent in NAPE-PLD knockout (KO) cells.[3]

Table 3: Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Dose | t1/2 | Cmax | Tmax | Bioavailability (F) | Reference |

| Oral (p.o.) | 10 mg/kg | 2.5 hours | 1370 ng/mL | 2 hours | 25% | [6] |

| Intraperitoneal (i.p.) | 30 mg/kg | - | 10300 ng/mL | 1 hour | 48% | [6] |

Table 4: Selectivity Profile of this compound

| Target | Activity | Reference |

| FAAH | No significant inhibition | [3] |

| MAGL | No significant inhibition | [3] |

| DAGLα / DAGLβ | No significant inhibition | [3] |

| ABHD6 | No significant inhibition | [3] |

| CB1 Receptor | No binding at 10 µM | [3] |

| CB2 Receptor | No binding at 10 µM | [3] |

Experimental Protocols

Fluorescence-Based NAPE-PLD Activity Assay

This assay is used to determine the in vitro inhibitory potency of compounds like this compound against NAPE-PLD.

-

Principle: The assay utilizes a fluorescence-quenched substrate, PED6. Hydrolysis of the phosphodiester bond in PED6 by NAPE-PLD results in the release of a dinitroaniline quencher, leading to a measurable increase in fluorescence.[6]

-

Cell Line and Lysate Preparation:

-

HEK293T cells are transiently transfected with a plasmid encoding human NAPE-PLD. Mock-transfected cells are used as a negative control.[6]

-

After 72 hours, cells are harvested, pelleted, and lysed in a hypotonic buffer.[6]

-

The cell lysate is ultracentrifuged at 100,000 x g to separate the membrane fraction (pellet) from the cytosol (supernatant). The membrane pellet, containing NAPE-PLD, is resuspended in a storage buffer.[6]

-

-

Assay Protocol (96-well format):

-

To each well of a black, flat-bottom 96-well plate, add 79 µL of assay buffer.

-

Add 1 µL of this compound (or other test compounds) at various concentrations (typically in DMSO). Vehicle (DMSO) is used for control wells.

-

Add 10 µL of the NAPE-PLD membrane lysate (final concentration ~0.04 mg/mL). Include control wells with mock-transfected lysate.

-

Incubate the plate for 30 minutes at 37°C in the dark.[6]

-

Initiate the reaction by adding 10 µL of a 10 µM PED6 working stock solution to each well (final concentration 1 µM).[6]

-

Immediately measure fluorescence (e.g., excitation at 477 nm, emission at 525 nm) every 2 minutes for 60 minutes at 37°C using a plate reader.[6]

-

-

Data Analysis:

-

Subtract the background fluorescence from mock-transfected controls.

-

Calculate the rate of reaction (slope of fluorescence over time).

-

Plot the reaction rate against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Cellular Target Engagement via Photoaffinity Labeling

This method confirms that this compound binds to NAPE-PLD in a cellular context and determines the cellular IC50.

-

Principle: A photoaffinity probe is created based on the structure of this compound, containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne for click chemistry). Upon UV irradiation, the probe covalently cross-links to its binding partners. The tagged proteins are then visualized or identified.[7][8]

-

Experimental Workflow:

-

Probe Incubation: Live HEK293T cells overexpressing NAPE-PLD are incubated with the photoaffinity probe.

-

Competition: For competition experiments, cells are pre-incubated with increasing concentrations of this compound before adding the probe.

-

UV Irradiation: The cells are irradiated with UV light (e.g., 350 nm) to induce covalent cross-linking of the probe to its target proteins.[8]

-

Cell Lysis: The cells are lysed to release the proteins.

-

Click Chemistry: The alkyne tag on the probe is conjugated to a fluorescent reporter (e.g., a rhodamine-azide) via a copper-catalyzed click reaction.

-

Visualization and Quantification: The labeled proteins are separated by SDS-PAGE. The fluorescence of the protein bands is visualized using an in-gel fluorescence scanner. The intensity of the band corresponding to NAPE-PLD is quantified.[8]

-

-

Data Analysis: The reduction in fluorescence intensity of the NAPE-PLD band in the presence of competing this compound is plotted against the this compound concentration to determine the cellular IC50 for target engagement.

Quantification of N-Acylethanolamines by LC-MS/MS

This protocol details the method for measuring the levels of anandamide and other NAEs in biological samples.

-

Principle: Liquid chromatography (LC) separates the different lipid species in a sample, which are then ionized and detected by tandem mass spectrometry (MS/MS) based on their specific mass-to-charge ratios and fragmentation patterns. Deuterated internal standards are used for accurate quantification.[3][4]

-

Sample Preparation (Brain Tissue):

-

Brain tissue is rapidly harvested and flash-frozen to prevent post-mortem changes in lipid levels.

-

The tissue is homogenized in a solvent like acetonitrile or a chloroform/methanol mixture.[3][4]

-

A known amount of a deuterated internal standard mixture (e.g., d4-AEA, d4-PEA, d4-OEA) is added to each sample.

-

Lipids are extracted using a liquid-liquid or solid-phase extraction method.[3]

-

The organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.[9]

-

-

LC-MS/MS Analysis:

-

Chromatography: Analytes are separated on a C18 reverse-phase column using a gradient mobile phase, typically consisting of water and acetonitrile/methanol with additives like acetic acid or ammonium acetate.[3][4]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.[4]

-

-

Data Analysis: The peak areas of the endogenous NAEs are normalized to the peak areas of their corresponding deuterated internal standards. A standard curve is generated using known concentrations of each analyte to quantify the absolute amounts in the samples.

In Vivo Behavioral and Physiological Assays in Mice

-

Fear Extinction Model:

-

Conditioning: Mice are placed in a conditioning chamber and receive a series of pairings of a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild foot shock.[1]

-

Extinction Training: On subsequent days, mice are returned to the chamber and presented with the CS repeatedly without the US. Freezing behavior, a measure of fear, is recorded.

-

Drug Administration: this compound (e.g., 30 mg/kg, i.p.) or vehicle is administered before the extinction training sessions.

-

Analysis: The percentage of time spent freezing during the CS presentations is quantified. Impaired fear extinction is observed as a failure to reduce freezing behavior across the extinction sessions.[1]

-

-

Hypothalamus-Pituitary-Adrenal (HPA) Axis Activation:

-

Drug Administration: Mice are administered this compound or vehicle.

-

Blood Sampling: At a specified time point after administration (e.g., 2 hours), blood is collected.

-

Hormone Measurement: Plasma levels of corticosterone (the primary stress hormone in rodents) are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Analysis: An elevation in plasma corticosterone levels indicates activation of the HPA axis.[1]

-

Effects on Endocannabinoid Signaling and Behavior

The primary effect of this compound is the reduction of NAE biosynthesis in the brain.[3] This leads to several significant downstream consequences:

-

Mimicking CB1 Antagonism: By lowering the levels of anandamide, this compound induces behavioral effects that are similar to those caused by direct pharmacological blockade of the CB1 receptor. These include activation of the HPA axis and impairment of fear extinction learning.[1][3]

-

Reversal by FAAH Inhibition: Crucially, the behavioral effects of this compound can be prevented or reversed by co-administration of a FAAH inhibitor.[1][3] FAAH is the primary enzyme responsible for the degradation of anandamide. Inhibiting FAAH leads to an accumulation of anandamide, which effectively counteracts the reduced synthesis caused by this compound. This functional interaction underscores the dynamic balance between NAE synthesis and degradation pathways in controlling endocannabinoid tone and behavior.

Figure 2: Functional antagonism between this compound and FAAH inhibitors on behavior.

Conclusion

This compound is a highly valuable pharmacological tool for the study of the endocannabinoid system. As a potent, selective, and CNS-active inhibitor of NAPE-PLD, it allows for the precise dissection of the role of NAPE-PLD-mediated NAE biosynthesis in health and disease. The data presented in this guide demonstrate its well-characterized mechanism of action, quantifiable effects on endocannabinoid levels, and predictable behavioral outcomes. The ability to reverse its effects with FAAH inhibitors provides a powerful experimental paradigm for understanding the homeostatic regulation of endocannabinoid signaling. For researchers in neuroscience and drug development, this compound offers a unique opportunity to explore the therapeutic potential of modulating NAE biosynthesis.

References

- 1. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Physiological Role of N-acylphosphatidylethanolamine-selective Phospholipase D (NAPE-PLD) with LEI-401: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylphosphatidylethanolamine-selective phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The development of selective inhibitors for NAPE-PLD has been crucial in elucidating its physiological and pathophysiological roles. This technical guide focuses on LEI-401, a first-in-class, potent, and CNS-active inhibitor of NAPE-PLD. We provide a comprehensive overview of this compound, including its inhibitory activity, pharmacokinetic profile, and its utility as a chemical probe to investigate the function of NAPE-PLD in various biological processes, particularly in the context of emotional behavior and metabolism. This guide offers detailed experimental protocols and quantitative data to facilitate further research into the therapeutic potential of targeting NAPE-PLD.

Introduction to NAPE-PLD and this compound

NAPE-PLD is a membrane-associated enzyme that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[1] NAEs are a diverse family of lipid signaling molecules involved in a wide array of physiological processes, including appetite regulation, inflammation, pain, and neuroprotection.[1] Notably, NAPE-PLD is responsible for the biosynthesis of anandamide, a key endocannabinoid that acts on cannabinoid receptors (CB1 and CB2).[1]

The development of selective inhibitors has been a critical step in dissecting the specific contributions of NAPE-PLD to NAE biosynthesis, as alternative pathways for NAE production exist.[2] this compound has emerged as a highly selective and potent inhibitor of NAPE-PLD, demonstrating central nervous system activity.[3][4] Its use in preclinical studies has provided significant insights into the role of NAPE-PLD in emotional behavior and the regulation of the endocannabinoid system.[5][6]

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound against NAPE-PLD

| Parameter | Value | Cell/System | Reference |

| Ki | 27 nM (95% CI: 21–33 nM) | Human NAPE-PLD | [7] |

| IC50 | < 100 nM | Human NAPE-PLD | [8] |

| IC50 | 0.86 µM | hNAPE-PLD-transfected HEK293T cells | [1] |

| IC50 | 0.16 ± 0.03 µM | Recombinant mouse NAPE-PLD | [9] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Administration | Dose (mg/kg) | Value | Unit | Reference |

| t1/2 | p.o. | 10 | 2.5 | hours | [1] |

| Cmax | p.o. | 10 | 1370 | ng/mL | [1] |

| tmax | p.o. | 10 | 2 | hours | [1] |

| AUClast | p.o. | 10 | 6760 | hng/mL | [1] |

| Oral Bioavailability (F) | p.o. | 10 | 25 | % | [1] |

| Cmax | i.p. | 30 | 10300 | ng/mL | [1] |

| tmax | i.p. | 30 | 1 | hour | [1] |

| AUClast | i.p. | 30 | 38600 | hng/mL | [1] |

| Intraperitoneal Bioavailability (F) | i.p. | 30 | 48 | % | [1] |

| Half-life (t1/2) | i.v. | 1 | 2.7 | hours | [7] |

| Clearance (CL) | i.v. | 1 | 5.2 | mL min⁻¹ kg⁻¹ | [7] |

| Volume of Distribution (Vss) | i.v. | 1 | 1.2 | L kg⁻¹ | [7] |

Table 3: In Vivo Effects of this compound on N-acylethanolamine (NAE) Levels

| NAE Species | Tissue/Cell Line | Treatment | Effect | Reference |

| Anandamide (AEA) | Mouse Brain | 30 mg/kg i.p. This compound | Significant reduction at 2 hours | [7] |

| Various NAEs | Neuro-2a cells | 10 µM this compound for 2 hours | Reduced levels in WT, no effect in NAPE-PLD KO cells | [1][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the investigation of NAPE-PLD with this compound.

NAPE-PLD Activity Assay

This protocol is adapted from fluorescence-based assays suitable for high-throughput screening.[10][11]

Materials:

-

HEK293T cells

-

Plasmid DNA encoding human NAPE-PLD

-

Transfection reagent (e.g., PEI)

-

Culture medium (DMEM with supplements)

-

Assay buffer (e.g., Tris-based buffer at physiological pH)

-

Fluorogenic NAPE analog substrate (e.g., PED-A1 or flame-NAPE)

-

This compound

-

96-well black, flat-bottom plates

-

Plate reader capable of fluorescence measurement

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium.

-

Transfect cells with the NAPE-PLD expression plasmid using a suitable transfection reagent. As a negative control, perform a mock transfection without the plasmid.

-

Allow cells to express the protein for 24-48 hours.

-

-

Membrane Preparation:

-

Harvest the transfected and mock-transfected cells.

-

Prepare membrane fractions by homogenization and ultracentrifugation.

-

Determine the protein concentration of the membrane lysates.

-

-

Enzyme Assay:

-

Dilute the membrane protein lysate to a working concentration in assay buffer.

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add assay buffer, this compound (or DMSO vehicle), and the membrane protein lysate.

-

Pre-incubate the mixture for 30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic NAPE substrate.

-

Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 477 nm, emission at 525 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from the mock-transfected controls.

-

Calculate the rate of the enzymatic reaction.

-

Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.

-

Lipidomics Analysis of N-acylethanolamines

This protocol outlines the general steps for the quantification of NAEs from biological samples using liquid chromatography-mass spectrometry (LC-MS).[6][12][13]

Materials:

-

Biological samples (e.g., brain tissue, cell pellets)

-

Internal standards (deuterated NAEs)

-

Organic solvents (e.g., methanol, acetonitrile, chloroform)

-

Solid-phase extraction (SPE) columns

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Homogenize tissue samples or lyse cell pellets in an appropriate buffer.

-

Add a mixture of deuterated internal standards to the homogenate for accurate quantification.

-

Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

-

-

Solid-Phase Extraction (SPE):

-

Further purify the lipid extract using SPE to enrich for NAEs and remove interfering substances.

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample onto a reverse-phase LC column.

-

Separate the different NAE species using a gradient of mobile phases.

-

Detect and quantify the NAEs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for each NAE and its corresponding internal standard.

-

Calculate the concentration of each NAE in the original sample based on the standard curve.

-

Fear Extinction Test in Mice

This protocol describes a standard procedure for assessing the effect of this compound on the extinction of conditioned fear.[2][7][14]

Materials:

-

Male C57BL/6J mice

-

Fear conditioning apparatus (with context chambers, auditory cue generator, and shock generator)

-

This compound

-

Vehicle solution

-

Software for recording and analyzing freezing behavior

Procedure:

-

Fear Conditioning (Day 1):

-

Place a mouse in the conditioning chamber and allow it to acclimate for a defined period (e.g., 2 minutes).

-

Present an auditory conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild footshock).

-

Repeat the CS-US pairing several times with an inter-trial interval.

-

Return the mouse to its home cage.

-

-

Drug Administration and Extinction Training (Day 2):

-

Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the mice.

-

After a pre-determined time (e.g., 1-2 hours), place the mice in a different context.

-

Repeatedly present the CS (tone) without the US (footshock).

-

Record freezing behavior throughout the session.

-

-

Extinction Recall (Day 3):

-

Place the mice back into the extinction context.

-

Present the CS a few times without the US.

-

Measure freezing behavior to assess the recall of the extinction memory.

-

-

Data Analysis:

-

Quantify the percentage of time spent freezing during the presentation of the CS.

-

Compare the freezing levels between the this compound-treated and vehicle-treated groups during extinction training and recall.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures discussed in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines [escholarship.org]

- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]

- 11. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

LEI-401: A Technical Guide on its Impact on Emotional Behavior and Fear Extinction in Mice

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of LEI-401, a first-in-class, selective, and CNS-active inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2] this compound serves as a critical chemical probe for studying the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (AEA).[3] By inhibiting NAPE-PLD, this compound effectively reduces the production of anandamide and other NAEs in the brain.[3] This inhibition has been shown to have significant consequences for emotional behavior, particularly in the context of fear extinction.[4] This guide summarizes the core findings, presents quantitative data in tabular format, details the experimental protocols used in key studies, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent inhibitor of NAPE-PLD, the primary enzyme responsible for the biosynthesis of a range of NAEs from their N-acyl-phosphatidylethanolamine precursors.[3] The most well-characterized of these NAEs is anandamide, an endogenous ligand for the cannabinoid CB1 receptor. By reducing the biosynthesis of anandamide, this compound effectively diminishes the endogenous tone of this endocannabinoid signaling pathway in the brain.[3][4] This mechanism is crucial as it allows for the investigation of NAPE-PLD's role in physiological and pathological processes. Studies have confirmed that the effects of this compound, such as the impairment of fear extinction, mimic those of CB1 receptor antagonists and can be reversed by inhibiting the primary degrading enzyme for anandamide, fatty acid amide hydrolase (FAAH).[3]

Signaling Pathway Diagram

The following diagram illustrates the established signaling pathway affected by this compound.

Impact on Fear Extinction

A primary behavioral effect of this compound administration in mice is the impairment of fear extinction.[5] Fear extinction is an active learning process where a conditioned fear response diminishes when the conditioned stimulus is repeatedly presented without the aversive unconditioned stimulus. The endocannabinoid system, particularly anandamide signaling via CB1 receptors, is known to be crucial for this process. By reducing anandamide levels, this compound disrupts this learning, causing mice to maintain a heightened fear response.[3]

Data Presentation: Fear Extinction

The following table summarizes the quantitative data from a cued-fear conditioning and extinction experiment.

| Treatment Group | Mean Freezing (%) during Extinction Session | Statistical Significance (vs. Vehicle) |

| Vehicle | ~30% | - |

| This compound (30 mg/kg, i.p.) | ~55% | p < 0.05 |

| (Data synthesized from figures presented in Mock et al., 2020)[3] |

Experimental Protocol: Cued-Fear Conditioning and Extinction

1. Apparatus:

-

Conditioning Chamber: A sound-attenuated chamber with a stainless-steel grid floor connected to a shock generator.

-

Extinction Chamber: A distinct chamber with different contextual cues (e.g., different wall color, floor texture, and odor) to minimize context-dependent fear renewal.

2. Procedure:

-

Day 1: Fear Acquisition (Conditioning):

-

Mice are placed in the conditioning chamber and allowed to habituate for 180 seconds.

-

An auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 30 seconds) is presented.

-

The last 2 seconds of the CS presentation are paired with a mild footshock (unconditioned stimulus, US; e.g., 0.6 mA).

-

This CS-US pairing is repeated 3-5 times with an inter-trial interval of approximately 120 seconds.

-

-

Day 2: Fear Extinction Training:

-

Mice are administered this compound (e.g., 30 mg/kg, i.p.) or vehicle 120 minutes prior to the session.[6]

-

Mice are placed in the novel extinction chamber.

-

After a 180-second habituation period, the auditory CS is presented repeatedly (e.g., 20-30 times) without the footshock.

-

Behavior is video-recorded, and freezing (the complete absence of movement except for respiration) is scored automatically by software or by a trained observer blinded to the treatment groups. Freezing percentage is calculated as the primary measure of fear.

-

Experimental Workflow Diagram

Impact on Brain N-Acylethanolamine (NAE) Levels

To confirm its mechanism of action in vivo, the effect of this compound on brain lipid levels was assessed. Systemic administration of this compound leads to a significant and time-dependent reduction in brain anandamide levels in wild-type mice, an effect that is absent in NAPE-PLD knockout mice, confirming the inhibitor's target specificity.[3]

Data Presentation: Brain Anandamide Levels

The following table summarizes the quantitative data on brain anandamide levels following this compound administration.

| Time Post-Injection (30 mg/kg, i.p.) | Brain Anandamide Level (pmol/g tissue) | % Change from Vehicle | Statistical Significance |

| Vehicle (2h) | ~4.5 | - | - |

| 1 hour | ~3.8 | ~ -15% | Not Significant |

| 2 hours | ~2.5 | ~ -45% | p < 0.01 |

| 4 hours | ~4.2 | ~ -7% | Not Significant |

| 8 hours | ~4.4 | ~ -2% | Not Significant |

| (Data synthesized from figures presented in Mock et al., 2020)[3] |

Experimental Protocol: Brain Lipid Analysis

1. Animal Treatment:

-

Male C57BL/6J mice are administered a single intraperitoneal (i.p.) injection of this compound (30 mg/kg) or vehicle.

-

Groups of mice are euthanized at various time points post-injection (e.g., 1, 2, 4, and 8 hours).

2. Sample Collection and Processing:

-

Following euthanasia by cervical dislocation, brains are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C.

-

For analysis, whole brains or specific brain regions are weighed while frozen.

-

Lipids are extracted using a modified Bligh-Dyer method. Briefly, tissue is homogenized in a mixture of chloroform, methanol, and water, often containing internal standards (deuterated versions of the lipids of interest) for accurate quantification.

3. Quantification via LC-MS/MS:

-

The lipid-containing organic phase is separated, dried under nitrogen, and reconstituted in a suitable solvent.

-

Samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Analytes are separated by a C18 reverse-phase column and detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for each lipid species.

-

Quantification is achieved by comparing the peak area of the endogenous lipid to the peak area of its corresponding deuterated internal standard.

Summary and Conclusion

This compound is a validated and specific inhibitor of NAPE-PLD that effectively reduces brain anandamide levels in vivo.[3] This reduction in the endogenous cannabinoid tone leads to a clear behavioral phenotype characterized by the impairment of fear extinction learning in mice.[4] The data robustly support a model where NAPE-PLD-derived anandamide plays a crucial role in the emotional and cognitive processes that underlie the suppression of learned fear. As a research tool, this compound provides an invaluable method for probing the physiological functions of the NAPE-PLD pathway and its contribution to emotional regulation, making it a compound of significant interest for neuroscience and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Unraveling of LEI-401: A Deep Dive into its Structure-Activity Relationship as a Potent NAPE-PLD Inhibitor

For Immediate Release

LEIDEN, Netherlands – In the intricate world of neuropharmacology, the development of precise molecular tools is paramount to understanding complex biological signaling. This whitepaper provides an in-depth technical guide on the structure-activity relationship (SAR) of LEI-401, a first-in-class, potent, and selective inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. The modulation of NAE levels in the brain holds significant therapeutic potential for a range of neurological and psychiatric disorders. This document, intended for researchers, scientists, and drug development professionals, will dissect the key structural features of the pyrimidine-4-carboxamide scaffold that govern its inhibitory activity against NAPE-PLD, detail the experimental methodologies used in its characterization, and visualize the associated biological pathways and experimental workflows.

From High-Throughput Screening to a Potent Tool Compound: The Genesis of this compound

The journey to this compound began with a high-throughput screening (HTS) campaign that identified a promising pyrimidine-4-carboxamide hit.[1] Subsequent medicinal chemistry efforts focused on optimizing this scaffold, leading to the discovery of this compound as a nanomolar inhibitor with favorable drug-like properties.[1] The SAR studies revealed critical insights into the molecular interactions between this chemical series and the NAPE-PLD active site.

A pivotal moment in the optimization process was the conformational restriction of an N-methylphenethylamine group present in an early hit. Its replacement with an (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency.[1] This modification likely positions the phenyl group in a more favorable orientation within the enzyme's binding pocket.

Furthermore, the exchange of a morpholine substituent for an (S)-3-hydroxypyrrolidine not only enhanced the compound's activity by tenfold but also reduced its lipophilicity, a crucial parameter for developing brain-penetrant drugs.[1] These strategic modifications culminated in the synthesis of this compound, a compound with a Ki of 27 nM for human NAPE-PLD.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of this compound and key analogs against human NAPE-PLD (hNAPE-PLD). This data clearly illustrates the impact of the structural modifications discussed above.

| Compound | R1 Group | R2 Group | Ki (μM) for hNAPE-PLD (95% CI) |

| 2 | N-methylphenethylamine | Morpholine | 0.30 (0.22–0.38) |

| 7 | (S)-3-phenylpiperidine | Morpholine | 0.086 (0.058–0.14) |

| 8 | N-methylphenethylamine | (S)-3-hydroxypyrrolidine | 0.11 (0.096–0.13) |

| This compound (1) | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 0.027 (0.021–0.033) |

| 9 | (R)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 0.094 (0.071–0.12) |

Data sourced from Mock et al., Nat Chem Biol, 2020.[1]

Deciphering the Mechanism of Action: Signaling Pathways and Target Engagement

This compound exerts its effects by inhibiting NAPE-PLD, thereby reducing the production of NAEs, including anandamide.[1][2][3] This reduction in the endogenous NAE tone leads to a functional antagonism of the cannabinoid CB1 receptor, impacting downstream signaling pathways such as the hypothalamus-pituitary-adrenal (HPA) axis.[1][2][3] The following diagram illustrates this signaling cascade.

References

The Selectivity Profile of LEI-401 for NAPE-PLD: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-401 is a pioneering, first-in-class, and centrally nervous system (CNS)-active inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[1] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. By inhibiting NAPE-PLD, this compound offers a novel mechanism to modulate the endocannabinoid system and other NAE signaling pathways, with potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its potency against NAPE-PLD, its off-target activity profile, and the experimental protocols used for its characterization.

Core Activity and Selectivity of this compound

This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry efforts as a potent and selective inhibitor of NAPE-PLD.[2][3] The selectivity of a pharmacological tool is paramount for attributing its biological effects to the modulation of its intended target.

Quantitative Selectivity Profile

The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against NAPE-PLD. While the primary publication by Mock et al. (2020) in Nature Chemical Biology established this compound as a selective inhibitor, a comprehensive, publicly available panel of its activity against other related enzymes and a broad range of off-targets is not detailed in the primary manuscript or its immediate supplementary materials. The key reported inhibitory concentrations are presented in the table below.

| Target | Species | Assay Type | Inhibitory Concentration (IC50/Ki) | Reference |

| NAPE-PLD | Human | In vitro activity assay | IC50 = 27 nM | [1] |

| NAPE-PLD | Human | hNAPE-PLD-transfected HEK293T cells | IC50 = 0.86 µM | [1] |

Further quantitative data on the activity of this compound against a broader panel of off-targets, including other enzymes of the endocannabinoid system such as FAAH, MAGL, ABHD6, and ABHD12, was not available in the reviewed literature. The primary publication states that a label-free chemical proteomics experiment was performed to establish selectivity, indicating a lack of significant engagement with other proteins.[2]

Signaling Pathway of NAPE-PLD and Inhibition by this compound

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). The pathway begins with the formation of N-acyl-phosphatidylethanolamine (NAPE) from the transfer of an acyl group to phosphatidylethanolamine (PE). NAPE-PLD then catalyzes the hydrolysis of NAPE to produce NAEs, such as anandamide, and phosphatidic acid. This compound acts by directly inhibiting the catalytic activity of NAPE-PLD, thereby reducing the production of NAEs.

Experimental Protocols

The characterization of this compound's selectivity profile involves a combination of enzymatic assays and proteomic techniques.

NAPE-PLD Enzymatic Activity Assay

A fluorescence-based assay is commonly used to determine the in vitro activity of NAPE-PLD and the potency of its inhibitors.

Materials:

-

HEK293T cells transfected with human NAPE-PLD

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-